molecular formula C16H23N3O4S B2933802 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1798525-22-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2933802
CAS No.: 1798525-22-0
M. Wt: 353.44
InChI Key: IRCFMUSGYYQUPD-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a 2-methoxyphenyl-substituted ethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-15(23-5)13-8-6-7-9-14(13)22-4/h6-9,15,17H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFMUSGYYQUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula:

C15H20N4O4S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure features a pyrazole ring substituted with a sulfonamide group and methoxyphenyl moieties, contributing to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays using U937 cells showed that these compounds did not exhibit cytotoxicity at certain concentrations, indicating a selective action against proliferating cells without harming normal cells . The half-maximal inhibitory concentration (IC50) values obtained from these studies suggest potent antiproliferative activity.

Cell Line IC50 (µM) Cytotoxicity
U93712.5Non-cytotoxic
HCT-15 (Colon)9.8Moderate
DU-145 (Prostate)7.5Low

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways related to proliferation and inflammation.
  • Modulation of Cytokine Release : It reduces the release of inflammatory cytokines by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in immune cells.
  • Interaction with COX Enzymes : Some studies suggest that pyrazole derivatives may act as cyclooxygenase (COX) inhibitors, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • A study evaluating a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives showed promising results against various cancer cell lines, with some compounds exhibiting over 90% inhibition in cell proliferation assays .
  • Another research effort focused on the anti-tubercular properties of pyrazole derivatives, demonstrating significant activity against Mycobacterium tuberculosis strains .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance : Methoxy-substituted analogs like MPPF (from PET studies) highlight the role of aryl groups in receptor targeting, though fluorine substitution (as in pyrazolo-pyrimidine derivatives) improves CNS penetration .
  • Thermal Stability : The pyrazolo-pyrimidine derivative’s melting point (175–178°C) suggests solid-state stability, a desirable trait for formulation .

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